![molecular formula C27H23N B15161647 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole CAS No. 843673-87-0](/img/structure/B15161647.png)
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzo[E]indole core with dibenzyl and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The dibenzyl and methyl groups are then introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trimethyl-1H-benzo[E]indole: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1H-benzo[d]imidazole Derivatives: Share the benzo[E]indole core but differ in the substituents and functional groups, affecting their reactivity and applications.
Uniqueness: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl and methyl groups influence its reactivity, making it suitable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
843673-87-0 |
|---|---|
Molekularformel |
C27H23N |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1,1-dibenzyl-2-methylbenzo[e]indole |
InChI |
InChI=1S/C27H23N/c1-20-27(18-21-10-4-2-5-11-21,19-22-12-6-3-7-13-22)26-24-15-9-8-14-23(24)16-17-25(26)28-20/h2-17H,18-19H2,1H3 |
InChI-Schlüssel |
GRMIMWQZLDWWND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


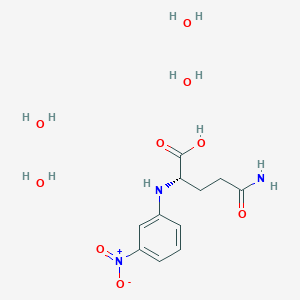


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
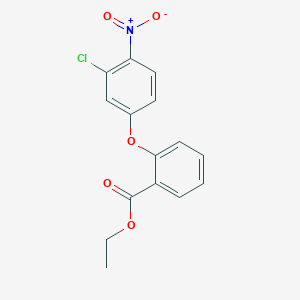
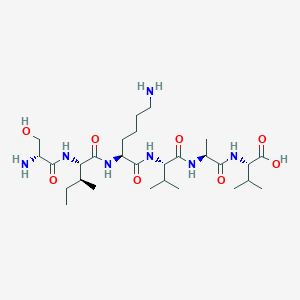
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)

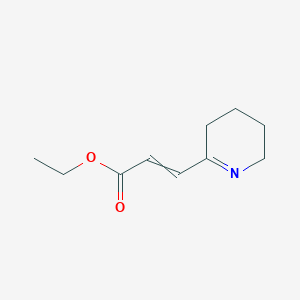
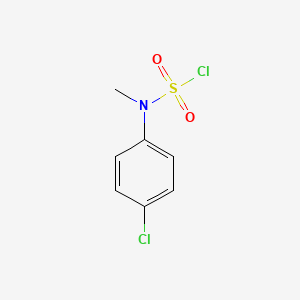
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
